molecular formula C22H17ClF3N5OS B2634184 1-(4-chlorophenyl)-3-[4-ethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-1,4-dihydropyridazin-4-one CAS No. 478077-63-3

1-(4-chlorophenyl)-3-[4-ethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2634184
CAS No.: 478077-63-3
M. Wt: 491.92
InChI Key: MLIXMAXWGTZFMU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[4-ethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-1,4-dihydropyridazin-4-one is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, a trifluoromethylphenyl group, and a triazolyl group, all connected to a dihydropyridazinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[4-ethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorobenzene derivative with appropriate reagents to introduce the chlorophenyl group.

    Introduction of the ethyl group: The ethyl group can be introduced through alkylation reactions using ethyl halides or other suitable reagents.

    Formation of the trifluoromethylphenyl intermediate:

    Formation of the triazolyl intermediate: The triazolyl group can be synthesized through cyclization reactions involving appropriate precursors.

    Final coupling and cyclization: The final step involves coupling the intermediates and cyclizing the resulting compound to form the desired dihydropyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[4-ethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other reagents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-3-[4-ethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-1,4-dihydropyridazin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and to develop new bioactive compounds.

    Medicine: The compound is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[4-ethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-[4-ethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-1,4-dihydropyridazin-4-one can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution patterns or functional groups, leading to different chemical properties and reactivity.

    Other dihydropyridazinone derivatives: These compounds share the dihydropyridazinone core but may have different substituents, affecting their biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N5OS/c1-2-30-20(19-18(32)10-11-31(29-19)17-8-6-16(23)7-9-17)27-28-21(30)33-13-14-4-3-5-15(12-14)22(24,25)26/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIXMAXWGTZFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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